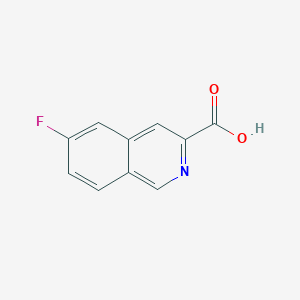

6-Fluoroisoquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTSIKAINFRFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794515-85-8 | |

| Record name | 6-fluoroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Bedrock of Bioactivity: Isoquinoline Scaffolds in Medicinal Chemistry

The isoquinoline (B145761) framework, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.comnih.govnih.gov This designation is reserved for molecular architectures that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of a diverse array of therapeutic agents. nih.gov The structural rigidity and planar nature of the isoquinoline ring system provide a defined orientation for substituent groups, facilitating specific interactions with biological macromolecules such as enzymes and receptors. nih.gov

Historically, isoquinoline alkaloids, naturally occurring compounds found in various plant species, have been a rich source of medicines with a wide spectrum of pharmacological activities. nih.govresearchgate.netrsc.orgresearchgate.netmdpi.com These activities span from analgesic and antimicrobial to anticancer and cardiovascular effects. researchgate.netrsc.org The therapeutic success of these natural products has inspired medicinal chemists to explore synthetic isoquinoline derivatives, leading to the development of numerous clinically approved drugs for a variety of diseases, including cancer, infectious diseases, and neurological disorders. mdpi.comnih.gov The adaptability of the isoquinoline core allows for a high degree of chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes. nih.gov

The Fluorine Advantage: Enhancing Pharmacological Profiles

The incorporation of fluorine into drug candidates is a widely employed and highly effective strategy in modern medicinal chemistry. mdpi.commdpi.comresearchgate.netnih.govchemicalbook.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity and pharmacokinetic profile of a molecule. mdpi.comrjpbr.com

One of the primary benefits of fluorine substitution is the enhancement of metabolic stability. mdpi.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. mdpi.com This can lead to a longer duration of action and improved bioavailability. Furthermore, the introduction of fluorine can alter the lipophilicity of a molecule, which in turn affects its ability to cross biological membranes and its distribution within the body. mdpi.com

Fluorine's high electronegativity can also modulate the acidity or basicity (pKa) of nearby functional groups, which can be crucial for optimizing drug-receptor interactions. By altering the electronic properties of the molecule, fluorine can enhance binding affinity to the target protein, leading to increased potency. mdpi.com It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its significant impact on drug design and development.

The Carboxylic Acid Moiety: a Key Player in Bioactive Compounds

The carboxylic acid functional group is a cornerstone in the design of bioactive compounds, with a significant number of marketed drugs containing this moiety. Its prevalence is due to its ability to participate in a variety of crucial interactions with biological targets. The acidic nature of the carboxyl group allows it to exist in an ionized form at physiological pH, enabling it to form strong ionic bonds and hydrogen bonds with complementary residues in the active site of an enzyme or the binding pocket of a receptor.

These interactions are often critical for the biological activity of a drug. Beyond its role in target binding, the carboxylic acid group can also significantly influence a compound's physicochemical properties. Its polarity can enhance aqueous solubility, which is often a desirable trait for drug candidates. However, the presence of a carboxylic acid can also present challenges, such as limited passive diffusion across cell membranes and potential metabolic liabilities. To address these issues, medicinal chemists have developed a range of bioisosteres for the carboxylic acid group, which are other functional groups that can mimic its key interactions while offering improved pharmacokinetic properties.

Future Directions: Research Trajectories for 6 Fluoroisoquinoline 3 Carboxylic Acid

Classical and Modern Approaches to Isoquinoline Ring System Assembly

The construction of the isoquinoline core has been a subject of extensive research, leading to the development of several classical named reactions and modern transition-metal-catalyzed methods.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comjk-sci.comwikipedia.org

The general mechanism proceeds via an electrophilic aromatic substitution. The β-phenylethylamide is first converted to an electrophilic intermediate, which then undergoes cyclization onto the electron-rich aromatic ring. Subsequent elimination of water yields the dihydroisoquinoline. nrochemistry.com For the synthesis of a 6-fluoro-substituted isoquinoline, a key starting material would be a 2-(3-fluorophenyl)ethylamine derivative. The fluorine atom at the meta-position of the ethylamine (B1201723) side chain directs the cyclization to the para-position, yielding the desired 6-fluoro-3,4-dihydroisoquinoline. A subsequent dehydrogenation step, often employing reagents like palladium on carbon (Pd/C) or manganese dioxide (MnO₂), would then lead to the aromatic 6-fluoroisoquinoline (B87247) core. nrochemistry.com

Table 1: Key Features of the Bischler-Napieralski Reaction

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular electrophilic aromatic substitution |

| Key Reactants | β-phenylethylamide |

| Reagents | Dehydrating agents (e.g., POCl₃, P₂O₅) |

| Intermediate | 3,4-dihydroisoquinoline |

| Final Product | Isoquinoline (after oxidation) |

| Regioselectivity | Governed by substituents on the phenyl ring |

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. organicreactions.orgwikipedia.org This reaction is a special case of the Mannich reaction and is particularly useful for the synthesis of 1-substituted tetrahydroisoquinolines. organicreactions.org

To synthesize a precursor for this compound, one could employ a 2-(3-fluorophenyl)ethylamine and a glyoxylic acid derivative. The initial condensation would form a Schiff base, which upon protonation, generates an electrophilic iminium ion. The subsequent intramolecular cyclization onto the electron-rich benzene (B151609) ring would yield a 6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. A final oxidation step would be required to aromatize the heterocyclic ring to furnish the desired this compound. organicreactions.orgwikipedia.org The presence of an electron-donating group on the aromatic ring of the phenethylamine (B48288) facilitates the cyclization under milder conditions. wikipedia.org

Table 2: Overview of the Pictet-Spengler Reaction

| Feature | Description |

|---|---|

| Reaction Type | Condensation followed by intramolecular cyclization |

| Key Reactants | β-arylethylamine and an aldehyde or ketone |

| Catalyst | Typically protic or Lewis acids |

| Intermediate | Tetrahydroisoquinoline |

| Final Product | Isoquinoline (after oxidation) |

| Applicability | Widely used in alkaloid synthesis |

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is another classical method for the synthesis of isoquinolines. wikipedia.orgthermofisher.comorganicreactions.org It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com

For the synthesis of a 6-fluoroisoquinoline, a 4-fluorobenzaldehyde (B137897) would be a suitable starting material. Condensation with 2,2-diethoxyethylamine (B48651) would yield the corresponding benzalaminoacetal. Treatment of this intermediate with a strong acid, such as sulfuric acid, promotes cyclization to form the isoquinoline ring system. wikipedia.orgthermofisher.com The regioselectivity of the cyclization is determined by the position of the substituent on the starting benzaldehyde. A modification of this reaction, the Schlittler-Müller modification, utilizes a benzylamine (B48309) and glyoxal (B1671930) hemiacetal, which can also be adapted for the synthesis of substituted isoquinolines. thermofisher.com

Table 3: Characteristics of the Pomeranz-Fritsch Reaction

| Feature | Description |

|---|---|

| Reaction Type | Acid-catalyzed intramolecular cyclization |

| Key Reactants | Benzaldehyde and 2,2-dialkoxyethylamine |

| Intermediate | Benzalaminoacetal |

| Final Product | Isoquinoline |

| Key Reagent | Strong acid (e.g., H₂SO₄) |

Alternative and Emerging Cyclization Methodologies

In addition to the classical named reactions, modern synthetic organic chemistry has seen the development of numerous alternative and more versatile methods for isoquinoline synthesis, many of which are catalyzed by transition metals. These methods often offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.

Transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the construction of heterocyclic systems, including isoquinolines. researchgate.netresearchgate.net For instance, rhodium(III)-catalyzed C-H/N-H bond functionalization of benzimidates with α-chloroaldehydes can afford isoquinolin-3-ol derivatives. researchgate.net Similarly, cobalt-catalyzed C-H activation/cyclization of benzimidates with vinylene carbonate provides a route to isoquinolone derivatives. researchgate.net These methods often proceed with high regioselectivity and can be used to introduce a variety of substituents onto the isoquinoline core. researchgate.net

Other modern approaches include palladium-catalyzed couplings, copper-catalyzed cyclizations, and ruthenium-catalyzed annulations, which provide diverse pathways to functionalized isoquinolines. organic-chemistry.org These emerging methodologies offer significant advantages in terms of efficiency and the ability to construct complex isoquinoline derivatives from readily available starting materials.

Regioselective Introduction of Fluorine and Carboxylic Acid Functionalities

The synthesis of this compound requires not only the construction of the isoquinoline ring but also the precise placement of the fluorine and carboxylic acid groups.

Strategies for Fluorination of the Isoquinoline Core

The introduction of fluorine onto an aromatic ring can be achieved either by starting with a pre-fluorinated building block or by direct fluorination of the pre-formed isoquinoline core. As discussed in the context of the classical reactions, utilizing starting materials such as 2-(3-fluorophenyl)ethylamine or 4-fluorobenzaldehyde is a common and effective strategy to ensure the fluorine atom is positioned at the desired C6 position of the isoquinoline ring.

Alternatively, direct C-H fluorination of the isoquinoline nucleus represents a more atom-economical approach. Transition-metal-catalyzed C-H activation has become a valuable tool for the direct introduction of fluorine atoms into aromatic and heteroaromatic systems. nih.govrsc.org While direct C-H fluorination of isoquinoline itself can lead to a mixture of isomers, the presence of directing groups can control the regioselectivity of the fluorination. For instance, a pre-installed group at a specific position on the isoquinoline ring can direct the fluorinating agent to a particular C-H bond. nih.gov

Furthermore, nucleophilic aromatic substitution (SₙAr) reactions can be employed to introduce a fluorine atom. If a suitable leaving group, such as a nitro or chloro group, is present at the 6-position of the isoquinoline ring, it can be displaced by a fluoride (B91410) ion, typically using a fluoride salt like potassium fluoride.

The introduction of the carboxylic acid group at the 3-position of the isoquinoline ring can be achieved through various methods. One approach involves the use of a synthon that already contains the carboxylate functionality or a precursor group. For example, in the Pictet-Spengler reaction, the use of a glyoxylic acid derivative as the carbonyl component directly installs the carboxylic acid at the 3-position of the resulting tetrahydroisoquinoline, which can then be oxidized. organicreactions.org

Another strategy involves the functionalization of a pre-formed 6-fluoroisoquinoline. For instance, if a 3-methyl-6-fluoroisoquinoline can be synthesized, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. google.comgoogle.comorganic-chemistry.org

Carbonylation reactions catalyzed by transition metals, such as palladium, offer another route. google.com Starting from a 3-halo-6-fluoroisoquinoline (e.g., 3-bromo-6-fluoroisoquinoline), a palladium-catalyzed carbonylation reaction with carbon monoxide and an alcohol can yield the corresponding ester, which can then be hydrolyzed to the carboxylic acid. google.com

Methods for Carboxylic Acid Group Introduction at the C-3 Position

The introduction of a carboxylic acid functional group at the C-3 position of the isoquinoline nucleus is a critical step in the synthesis of the target compound and its derivatives. Several strategies have been developed to achieve this transformation.

One common approach involves the hydrolysis of a nitrile precursor . This two-step method begins with an organic halogen compound where a cyanide anion, acting as a nucleophilic precursor, replaces the halogen via an SN2 reaction to form a nitrile intermediate. libretexts.org Subsequent hydrolysis of the nitrile, which can be catalyzed by either acid or base, yields the carboxylic acid. libretexts.org

Another effective method is the carboxylation of organometallic intermediates . In this procedure, an electrophilic halide is converted into a strongly nucleophilic organometallic derivative, such as a Grignard or organolithium reagent. This intermediate then reacts with carbon dioxide, an electrophile, to form a carboxylate salt, which is subsequently protonated with a strong acid to yield the final carboxylic acid. libretexts.org

Furthermore, a specific method for synthesizing substituted 3-quinoline carboxylic acids involves a process of carbonylation and selective decarboxylation from a functionalized quinoline (B57606) or isoquinoline precursor. google.com For instance, a 3,4-isoquinolinedicarboxylic acid can be selectively decarboxylated at the 4-position by heating in a high-boiling solvent like anisole (B1667542) to yield the corresponding isoquinoline-3-carboxylic acid. google.com

Advanced Synthetic Transformations and Catalytic Approaches

Modern organic synthesis has introduced a variety of advanced methods to construct the isoquinoline-3-carboxylic acid framework with greater efficiency, selectivity, and sustainability. These include transition metal-catalyzed reactions, green chemistry protocols, microwave-assisted synthesis, and one-pot procedures.

Transition-metal catalysis is a cornerstone of modern isoquinoline synthesis, enabling the construction of complex molecular architectures from simple starting materials. bohrium.com Catalysts based on palladium, rhodium, copper, and ruthenium are frequently employed. organic-chemistry.org

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are widely used for constructing the isoquinoline skeleton. Methods include the coupling of an enolate with an ortho-functionalized aryl halide (α-arylation) to form a 1,5-dicarbonyl moiety that can be cyclized with an ammonia (B1221849) source. rsc.org Another strategy involves the palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization. organic-chemistry.org Palladium catalysis has also been utilized in sequential coupling-imination-annulation reactions and in the cyclization of 2-(1-alkynyl)benzaldimines followed by a Heck reaction to yield highly substituted isoquinolines. organic-chemistry.orgresearchgate.net

Rhodium (Rh)-Catalyzed Reactions: Rhodium catalysts, particularly Rh(III) complexes, are highly effective for isoquinoline synthesis via C-H activation. acs.orgnih.govorganic-chemistry.org A common strategy involves the condensation of aryl ketones with hydroxylamine (B1172632) to form an oxime in situ, which then undergoes Rh(III)-catalyzed C-H bond activation and cyclization with an alkyne. organic-chemistry.org This approach allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Rhodium catalysis is noted for its high reactivity, facilitated by its π-acceptor character that promotes C-H bond activation with a wide range of directing groups, including imines and carboxylic acid derivatives. researchgate.net

Copper (Cu)-Catalyzed Reactions: Copper catalysts offer an economical and less toxic alternative to precious metals like palladium and rhodium. researchgate.net Copper-catalyzed cascade reactions of 2-haloaryloxime acetates with β-dicarbonyl compounds provide a regioselective route to various isoquinoline derivatives. organic-chemistry.org Additionally, copper(I)-catalyzed tandem reactions involving 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) enable the efficient production of densely functionalized isoquinolines through a three-component [3+2+1] cyclization. organic-chemistry.org

Ruthenium (Ru)-Catalyzed Reactions: Ruthenium(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides provides an oxidant-free pathway to isoquinolines. organic-chemistry.org In these reactions, the free amine acts as a directing group for the catalyst. organic-chemistry.org

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Palladium (Pd) | α-Arylation / Cyclization | Enolate, ortho-functionalized aryl halide, ammonia source | Fully regioselective; tolerates electron-deficient systems. rsc.org |

| Rhodium (Rh) | C-H Activation / Annulation | Aryl ketone, hydroxylamine, internal alkyne | One-pot, rapid assembly of multisubstituted isoquinolines. organic-chemistry.org |

| Copper (Cu) | Cascade Reaction | 2-Haloaryloxime acetate, β-dicarbonyl compound | High chemo- and regioselectivity. organic-chemistry.org |

| Ruthenium (Ru) | C-H Functionalization / Annulation | Primary benzylamine, sulfoxonium ylide | External oxidant-free; uses amine as directing group. organic-chemistry.org |

In response to growing environmental concerns, green chemistry principles have been integrated into the synthesis of isoquinoline derivatives. rsc.org These approaches focus on the use of benign solvents, recyclable catalysts, atom-economical reactions, and energy-efficient processes to minimize waste and environmental impact. rsc.orgresearchgate.net

A significant advancement is the use of water as a reaction medium, which is a green and sustainable solvent. bohrium.com For instance, a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been successfully performed in water without the need for organic solvents, additives, or ligands. nih.govrsc.org This method demonstrates high atom economy and allows for the selective synthesis of isoquinolines or isoquinoline N-oxides by simple modification of the oxime starting material. nih.govrsc.org

Catalyst-free reactions represent another important green strategy. A sustainable route to isoquinolines has been developed by reacting 2-ethynylbenzaldehyde (B1209956) with ammonium (B1175870) hydroxide (B78521) in water, completely avoiding the need for a metal catalyst. bohrium.com Similarly, a transition-metal-free reaction between 2-methyl-arylaldehydes and benzonitriles has been reported, offering a straightforward and operationally simple method. organic-chemistry.org The development of such environmentally friendly protocols is crucial for the sustainable production of valuable chemical compounds. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. tandfonline.comnih.govbenthamdirect.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including isoquinoline derivatives. nih.gov

For example, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate, catalyzed by palladium, can be efficiently carried out under microwave irradiation to produce substituted isoquinolines in good yields. organic-chemistry.org Another application is the copper-catalyzed three-component reaction of a β-halovinyl/aryl aldehyde, a terminal alkyne, and a nitrogen source (like tert-butylamine) in DMF, which proceeds efficiently under microwave conditions to afford 3-substituted isoquinolines. rsc.org The use of microwave irradiation provides a rapid and efficient methodology for synthesizing libraries of quinoline and isoquinoline derivatives. tandfonline.comnih.gov

| Reaction Type | Catalyst | Conventional Method (Time) | Microwave Method (Time) | Benefit of Microwave |

| Esterification of 2-phenylquinoline-4-carboxylic acid | H₂SO₄ | 22 hours | 10 minutes | Drastic reduction in reaction time. tandfonline.com |

| Pd-catalyzed annulation | Palladium | Several hours | Minutes | Increased efficiency and good yields. organic-chemistry.org |

| Cu-catalyzed three-component reaction | Copper(I) | Not specified | Minutes | Rapid synthesis of diverse derivatives. rsc.org |

One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methodologies have been developed for the synthesis of isoquinoline and its derivatives.

One notable example is a one-pot, three-component reaction for assembling multisubstituted isoquinolines. organic-chemistry.org This process involves the condensation of an aryl ketone with hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the resulting oxime and subsequent cyclization with an internal alkyne. organic-chemistry.org This protocol streamlines the synthesis and allows for rapid access to complex structures. Similarly, palladium-catalyzed α-arylation can be combined with cyclization in a three-component, one-pot synthesis of the isoquinoline core. rsc.org The synthesis of certain bisquinoline carboxylic acids has also been achieved through a one-pot protocol involving a Williamson reaction followed by hydrolysis. researchgate.net

Derivatization and Functionalization Strategies for this compound

The this compound scaffold can be further modified to create a diverse range of derivatives, which is crucial for structure-activity relationship studies in drug discovery. Functionalization can occur at the carboxylic acid group or on the isoquinoline ring system.

The carboxylic acid moiety is a prime site for derivatization. Standard organic transformations such as esterification or amidation can be employed. For example, isoquinolones containing ester groups have been saponified using potassium hydroxide in methanol (B129727) to yield the free carboxylic acid. mdpi.com Conversely, the carboxylic acid can be activated and coupled with various amines or alcohols to produce a library of amides and esters. This strategy was used to synthesize a novel anti-tumor agent where two isoquinoline-3-carboxylic acid units were conjugated to a central scaffold via amide bonds. nih.gov

Functionalization of the isoquinoline ring itself is also a key strategy. For instance, isoquinolone derivatives can be converted to isoquinolines through treatment with triflic anhydride, which can then undergo further reactions. mdpi.com Transition-metal-catalyzed reactions can introduce substituents at various positions. For example, a copper-catalyzed cascade cyclization of an amidate intermediate can result in 3-substituted isoquinoline scaffolds, with studies showing that 7-fluoro and 6-chloro isoquinoline derivatives exhibit significant biological activity. nih.gov The development of diverse functionalization methods allows for the fine-tuning of the molecule's properties. nih.gov

Esterification and Amide Coupling Reactions

The conversion of this compound into its corresponding esters and amides represents a direct route to introduce a wide array of functional groups and modulate the physicochemical properties of the parent molecule.

Esterification: The most common method for synthesizing esters from carboxylic acids is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed condensation reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing the water byproduct helps to drive the reaction toward the ester product. masterorganicchemistry.com This method is particularly effective for producing simple alkyl esters (e.g., methyl, ethyl) from primary or secondary alcohols.

For more sensitive substrates or sterically hindered alcohols, other methods can be employed. These include reactions with alkyl halides under basic conditions or using coupling reagents that activate the carboxylic acid, as discussed in the following sections. rug.nlnumberanalytics.com

Amide Coupling: Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium-carboxylate salt. fishersci.co.uk Therefore, the synthesis of 6-fluoroisoquinoline-3-carboxamides relies on the use of coupling reagents that activate the carboxylic acid in situ. growingscience.com A vast array of such reagents has been developed, particularly driven by advances in peptide synthesis. fishersci.co.uknih.gov

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. fishersci.co.uknih.gov More modern uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective and often provide high yields of the desired amide under mild conditions when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). growingscience.comstackexchange.com

The general workflow for these reactions involves dissolving the this compound, the desired amine, the coupling reagent, and a base in an appropriate aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). researchgate.net The reaction typically proceeds at room temperature, affording the target amide. nih.gov This methodology is robust and allows for the coupling of a wide range of primary and secondary amines.

Formation of Activated Carboxylic Acid Derivatives

To facilitate reactions with weaker nucleophiles or to achieve higher yields, this compound can be converted into more reactive acyl derivatives. The most common of these is the acyl chloride.

Acyl Chloride Formation: The hydroxyl group of a carboxylic acid can be replaced by a chlorine atom to form a highly electrophilic acyl chloride. fishersci.co.uk This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.ukresearchgate.net These reactions are often performed in an inert solvent, and the byproducts (SO₂, HCl, CO, CO₂) are gaseous, which helps drive the reaction to completion.

The resulting 6-Fluoroisoquinoline-3-carbonyl chloride is significantly more reactive than the parent carboxylic acid and readily reacts with a wide variety of nucleophiles, including alcohols, phenols, and amines (often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct), to form esters and amides, respectively. numberanalytics.comfishersci.co.uk

In Situ Activation: As mentioned previously, peptide coupling reagents function by forming a highly activated intermediate in situ. For example, carbodiimides like EDC react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then attacked by the amine nucleophile to yield the amide. Similarly, HATU forms an activated HOBt-ester, which is highly susceptible to nucleophilic attack. growingscience.com These methods avoid the need to isolate the often-sensitive activated species like acyl chlorides.

Introduction of Diverse Substituents via Carboxylic Acid Functionalization

The synthetic methodologies described above enable the functionalization of the this compound core with a vast number of substituents. By systematically varying the alcohol or amine coupling partner, chemists can generate large libraries of analog compounds for biological screening.

The choice of substituent can be used to fine-tune properties such as:

Potency and Selectivity: Introducing groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with a biological target.

Pharmacokinetic Properties: Modifying solubility, metabolic stability, and cell permeability by incorporating different functional groups (e.g., basic amines, polar ethers, lipophilic alkyl or aryl groups).

The tables below illustrate hypothetical examples of esters and amides that can be synthesized from this compound using the standard methodologies previously discussed.

Table 1: Representative Esters Derived from this compound

| Product Name | Alcohol Reagent | Potential Synthetic Method |

|---|---|---|

| Methyl 6-fluoroisoquinoline-3-carboxylate | Methanol | Fischer Esterification |

| Ethyl 6-fluoroisoquinoline-3-carboxylate | Ethanol | Fischer Esterification |

| Isopropyl 6-fluoroisoquinoline-3-carboxylate | Isopropanol | Fischer Esterification |

| Benzyl 6-fluoroisoquinoline-3-carboxylate | Benzyl alcohol | Acyl Chloride + Alcohol |

This table is interactive. Click on the headers to sort the data.

Table 2: Representative Amides Derived from this compound

| Product Name | Amine Reagent | Potential Synthetic Method |

|---|---|---|

| 6-Fluoro-N-methylisoquinoline-3-carboxamide | Methylamine | HATU Coupling |

| 6-Fluoro-N-phenylisoquinoline-3-carboxamide | Aniline | HATU Coupling |

| N-(Cyclopropyl)-6-fluoroisoquinoline-3-carboxamide | Cyclopropylamine | EDC/HOBt Coupling |

| 6-Fluoro-N-(pyridin-2-yl)isoquinoline-3-carboxamide | 2-Aminopyridine | EDC/HOBt Coupling |

| (6-Fluoroisoquinolin-3-yl)(morpholino)methanone | Morpholine | Acyl Chloride + Amine |

This table is interactive. Click on the headers to sort the data.

These examples demonstrate the versatility of the carboxylic acid group as a synthetic anchor point for creating a diverse chemical space around the 6-fluoroisoquinoline core.

Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the molecular structure of this compound derivatives is achieved through the synergistic use of several high-resolution spectroscopic methods.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum of a this compound derivative would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic protons on the isoquinoline core would typically appear in the downfield region (δ 7.0-9.0 ppm). The acidic proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet at δ 10-13 ppm. libretexts.org Protons on carbons adjacent to the carboxylic acid typically resonate in the 2-3 ppm range. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum (δ 160-185 ppm). libretexts.orglibretexts.org Aromatic carbons and those of the isoquinoline ring system would resonate between δ 115-150 ppm. libretexts.org The carbon atom directly bonded to the fluorine would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org The chemical shift of the fluorine atom in a 6-fluoro-substituted isoquinoline ring would be indicative of its electronic environment. The wide chemical shift range of ¹⁹F NMR (around 800 ppm) allows for excellent signal dispersion. wikipedia.org Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei provides valuable information for confirming the substitution pattern on the aromatic ring. Homonuclear coupling constants between fluorine atoms can be significantly larger than those with hydrogen. wikipedia.org

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | Carboxylic Acid (-COOH) | 10.0 - 13.0 | br s |

| Aromatic (C1-H, C4-H, C5-H, C7-H, C8-H) | 7.5 - 9.5 | m | |

| ¹³C NMR | Carbonyl (-COOH) | 165 - 180 | s |

| Aromatic (C-F) | 155 - 165 | d, ¹JCF ≈ 250 Hz | |

| Aromatic (Other) | 110 - 150 | m | |

| ¹⁹F NMR | Aromatic (C6-F) | -100 to -120 (vs. CFCl₃) | m |

This is a predictive table based on typical chemical shifts for similar functional groups and structures.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands. A very broad band would be observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. orgchemboulder.com The carbonyl (C=O) stretching vibration would give rise to a strong, sharp absorption band between 1690 and 1760 cm⁻¹. orgchemboulder.com Additionally, C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region, and aromatic C=C stretching bands are found around 1450-1600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1690 - 1760 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Fluoroaromatic | C-F Stretch | 1000 - 1400 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

HRMS is a powerful technique for determining the elemental formula of a compound with high accuracy. copernicus.org By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to confirm the molecular formula of this compound (C₁₀H₆FNO₂), which has a theoretical exact mass of 191.0383. cymitquimica.com This high level of accuracy allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Computational Chemistry Methodologies for Molecular Understanding

Computational chemistry provides valuable insights into the behavior of molecules at an atomic level, complementing experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com In the context of drug design, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, to the active site of a target protein or enzyme. The process involves placing the ligand in various conformations and orientations within the receptor's binding site and scoring each pose based on a force field that estimates the binding energy. researchgate.net Studies on related quinoline and isoquinoline derivatives have successfully employed molecular docking to elucidate binding patterns with targets like DNA gyrase and various kinases. mdpi.comsemanticscholar.org These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for biological activity. nih.gov

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.com For a complex of a this compound derivative bound to a receptor, an MD simulation can provide insights into the stability of the binding pose predicted by docking. mdpi.com It allows for the analysis of conformational changes in both the ligand and the protein upon binding, the role of solvent molecules, and the calculation of binding free energies. tandfonline.com MD simulations on quinoline derivatives have been used to validate docking results and confirm the stability of ligand-protein complexes over time scales of nanoseconds. mdpi.comtandfonline.com

Impact of Fluorine Position on Biological Activity

The position of the fluorine atom on the isoquinoline core is a critical determinant of a molecule's biological profile. While direct comparative studies on a wide range of positional isomers of fluoroisoquinoline-3-carboxylic acid are limited, research on related fluorinated isoquinolinones provides valuable insights.

Role of the Carboxylic Acid Moiety in Target Binding and Interactions

The carboxylic acid group at the C-3 position is a key pharmacophoric feature, often playing a pivotal role in anchoring the molecule to its biological target. This is typically achieved through the formation of strong ionic interactions or hydrogen bonds with complementary residues in the active site of a protein, such as positively charged amino acids like arginine or lysine.

In many enzyme inhibitors and receptor antagonists, the carboxylate group mimics the substrate or endogenous ligand, leading to competitive binding. For instance, in the context of quinoline-based inhibitors of dihydroorotate (B8406146) dehydrogenase, the carboxylic acid at the C-4 position was found to be a strict requirement for activity. openaccessjournals.com This highlights the critical nature of this acidic functionality for interaction with the enzyme.

The planar and acidic nature of the carboxylic acid group allows it to act as a potent hydrogen bond donor and acceptor, facilitating a network of interactions that can significantly contribute to the binding affinity and specificity of the molecule. nih.gov The deprotonated carboxylate at physiological pH can form strong salt bridges, which are highly directional and contribute significantly to the enthalpy of binding.

Substituent Effects on the Isoquinoline Core and Peripheral Groups

The biological activity of this compound derivatives can be finely tuned by introducing various substituents on the isoquinoline core and on any peripheral groups. These modifications can alter the molecule's steric, electronic, and lipophilic properties, thereby influencing its pharmacokinetics and pharmacodynamics.

Systematic Structural Modifications and Activity Shifts

Systematic modifications of the isoquinoline scaffold have demonstrated a profound impact on biological activity. For example, in the aforementioned study on 3-arylisoquinolinones, the position of substituents on the peripheral aryl ring at the C-3 position led to dramatic shifts in antiproliferative activity. Compounds with meta-substitution on the aryl ring were found to be up to 700-fold more active than their corresponding para-substituted analogues. nih.gov

Table 1: Impact of Substituent Position on the Peripheral Aryl Ring on Antiproliferative Activity (IC50, µM) nih.gov

| Compound | Isoquinoline Core Substitution | Peripheral Aryl Ring Substitution | HCT116 | HepG2 | A549 |

| 2 | 6-Fluoro | m-OCH3 | 0.4 | 0.8 | 0.6 |

| 3 | 6-Fluoro | p-OCH3 | >50 | >50 | >50 |

| 4 | 6-Fluoro | m-Fluoro | 0.5 | 0.4 | 0.4 |

| 5 | 6-Fluoro | p-Fluoro | >50 | >50 | >50 |

This stark difference in activity underscores the importance of the spatial arrangement of substituents and their ability to interact with specific pockets within the biological target.

Insights from Comparative SAR Studies

Comparative SAR studies of different classes of isoquinoline and quinoline derivatives provide a broader understanding of substituent effects. In the development of fluoroquinolone antibacterials, modifications at the C-7 position of the 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core have been extensively explored. The introduction of various piperazinyl and other heterocyclic moieties at this position has been shown to significantly modulate the antibacterial spectrum and potency. researchgate.net

While these are quinoline derivatives, the principles of how substituents on the core aromatic ring system influence activity can often be extrapolated to the isoquinoline scaffold. The electronic nature of the substituent (electron-donating or electron-withdrawing) can influence the reactivity and binding interactions of the entire molecule.

Bioisosteric Replacements in Isoquinoline-Based Scaffolds

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug-like properties while retaining or improving biological activity. The carboxylic acid group, while often crucial for binding, can sometimes lead to poor pharmacokinetic properties such as low cell permeability and rapid metabolism. nih.gov Therefore, its replacement with a suitable bioisostere is a common optimization strategy.

Common bioisosteres for the carboxylic acid moiety include tetrazoles, hydroxamic acids, and sulfonamides. drughunter.comresearchgate.net These groups can mimic the acidic and hydrogen-bonding properties of the carboxylic acid while offering different physicochemical profiles. For example, a tetrazole ring can act as a non-classical bioisostere of a carboxylic acid, exhibiting a similar pKa and ability to participate in hydrogen bonding. drughunter.com

The choice of a bioisostere is highly dependent on the specific biological target and the desired property improvements. A successful bioisosteric replacement can lead to enhanced potency, improved metabolic stability, and better oral bioavailability.

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For isoquinoline-3-carboxylic acid derivatives, a typical pharmacophore model would likely include:

An aromatic ring feature representing the isoquinoline core.

A hydrogen bond acceptor feature from the nitrogen atom of the isoquinoline.

A hydrogen bond donor/acceptor or negative ionizable feature representing the carboxylic acid group.

Specific hydrophobic or hydrogen bonding features corresponding to key substituents.

Pharmacophore models for related quinoline-3-carboxylic acids have been developed and utilized in virtual screening to identify new lead compounds. nih.gov These models often highlight the critical distances and spatial relationships between the key pharmacophoric features. For instance, a model for antioxidant quinoline derivatives identified an aromatic ring and three hydrogen bond acceptors as crucial features. nih.gov

Investigation of Biological Activity and Mechanistic Insights of 6 Fluoroisoquinoline 3 Carboxylic Acid Derivatives

Enzyme Inhibition Profiles and Mechanisms

While direct and extensive research on the enzyme inhibition profiles of 6-Fluoroisoquinoline-3-carboxylic acid derivatives is limited, insights can be drawn from the broader family of quinoline (B57606) and isoquinoline (B145761) carboxylic acids. These related compounds have been shown to interact with a variety of enzymatic targets.

For the closely related quinoline carboxylic acids, a primary and well-validated target in the realm of anticancer research is dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov This enzyme is crucial in the de novo pyrimidine (B1678525) biosynthetic pathway. Inhibition of DHODH by compounds such as the 6-fluoro-quinoline derivative, brequinar (B1684385) sodium, underscores the potential for this scaffold to interfere with nucleotide biosynthesis. nih.gov

Another significant enzyme target identified for quinoline-3-carboxylic acid derivatives is protein kinase CK2. nih.gov This enzyme is implicated in a wide array of cellular processes, and its dysregulation is linked to various diseases, including cancer. The identification of potent 3-quinoline carboxylic acid inhibitors of CK2 suggests that derivatives of the this compound scaffold may also exhibit activity against protein kinases. nih.gov

Furthermore, studies on 4-hydroxyquinoline-3-carboxylic acids have demonstrated their ability to inhibit dehydrogenase enzymes, with a noted specificity for mitochondrial malate (B86768) dehydrogenase. nih.gov This suggests that the quinoline carboxylic acid core can be tailored to target metabolic enzymes.

The mechanism of enzyme inhibition by these derivatives is dependent on the specific enzyme and the chemical structure of the inhibitor. For instance, in the case of protein kinase CK2, the inhibition is often ATP-competitive, where the inhibitor binds to the ATP-binding site of the enzyme, preventing the binding of ATP and subsequent phosphorylation of substrates.

For DHODH, inhibitors like brequinar sodium are known to act at the ubiquinone binding site, thereby blocking the enzyme's catalytic activity. nih.gov The inhibitory action of 4-hydroxyquinoline-3-carboxylic acids on dehydrogenase enzymes is also believed to occur at the substrate or cofactor binding sites. nih.gov While the precise mechanisms for this compound derivatives are yet to be fully elucidated, it is plausible that they would follow similar patterns of competitive or allosteric inhibition depending on the specific enzymatic target.

Antimicrobial Activity and Modes of Action

The antimicrobial potential of derivatives of the closely related 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid has been more extensively studied, providing a strong basis for understanding the potential of their isoquinoline counterparts.

Derivatives of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. dntb.gov.uanih.gov One of the most potent compounds in a studied series, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, exhibited notable in vitro antimicrobial activity. dntb.gov.uaresearchgate.net The minimum inhibitory concentrations (MICs) for this compound against various bacterial strains are detailed in the table below. dntb.gov.uaresearchgate.net

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.1 |

| Staphylococcus epidermidis | 3.1 |

| Micrococcus luteus | 3.1 |

| Bacillus cereus | 2.4 |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 1 |

The antifungal activity of these quinoline derivatives has been observed to be generally weaker than their antibacterial effects. dntb.gov.uanih.gov For the aforementioned potent derivative, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, the MIC against Candida albicans was 25 µg/mL, while against Aspergillus niger it was greater than 100 µg/mL, indicating modest to weak antifungal potential. dntb.gov.uaresearchgate.net

The primary cellular targets for the antibacterial action of fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for DNA replication, recombination, and repair. By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks created by these enzymes. nih.gov This leads to the formation of a ternary complex of the drug, enzyme, and DNA, which ultimately blocks the progression of the replication fork and induces cell death. nih.gov

Global proteomics and macromolecule biosynthesis assays on certain alkynyl isoquinoline derivatives have suggested that they can perturb both cell wall and nucleic acid biosynthesis in S. aureus. dntb.gov.uamdpi.com This indicates that while DNA gyrase and topoisomerase IV are likely targets for this compound derivatives, they may also exert their antimicrobial effects through other mechanisms.

Analytical Method Development for 6 Fluoroisoquinoline 3 Carboxylic Acid and Its Metabolites/derivatives

Challenges in Analysis of Carboxylic Acid Containing Compounds

The presence of the carboxyl group in 6-Fluoroisoquinoline-3-carboxylic acid is a primary source of analytical difficulty. Carboxylic acids as a class of molecules often exhibit problematic behavior in common analytical systems. nih.gov

Key challenges include:

Poor Chromatographic Retention: Carboxylic acids are often highly polar, leading to poor retention on conventional reversed-phase liquid chromatography (RP-LC) columns. nih.govnih.gov This can result in the analyte eluting at or near the solvent front, where it may co-elute with other polar matrix components, leading to ion suppression in mass spectrometry. researchgate.net

Low Detection Sensitivity: Many carboxylic acids, including isoquinoline-based structures, may lack a strong native chromophore or fluorophore, resulting in poor sensitivity with UV-Visible or fluorescence detectors. nih.govnih.gov

Inefficient Ionization in Mass Spectrometry: The analysis of carboxylic acids by mass spectrometry (MS) often suffers from weak ionization, particularly in the commonly used positive electrospray ionization (ESI) mode. nih.gov While negative mode can be used, it is often less sensitive than positive mode. mdpi.com

Low Volatility: The high polarity and potential for hydrogen bonding give carboxylic acids low volatility, making them unsuitable for direct analysis by gas chromatography (GC) without a derivatization step to convert them into less polar, more volatile forms. colostate.edu

Derivatization Reagents and Protocols for Enhanced Detection

To overcome the inherent analytical challenges, chemical derivatization is a widely employed strategy. researchgate.net This process modifies the carboxylic acid functional group to improve its chemical properties for analysis, aiming to increase chromatographic retention, enhance detector response, and improve ionization efficiency. researchgate.netnih.gov For carboxylic acids, amidation is one of the most frequently used derivatization reactions. nih.gov

A variety of amine-containing reagents can be coupled to the carboxyl group of this compound. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxylic acid to form an amide bond with the derivatizing amine. nih.govresearchgate.net This approach effectively converts the anionic carboxylate into a more stable and often cationic group, which is more amenable to RP-LC and positive mode ESI-MS analysis. nih.gov

Several amine-based reagents have been developed for this purpose, each offering specific advantages.

Table 1: Examples of Amine-Based Derivatization Reagents for Carboxylic Acids

| Derivatization Reagent | Key Features | Coupling Agent | Reference |

| 2-Picolylamine (PA) | Introduces a basic pyridine (B92270) group, enhancing positive ionization. | 2,2'-dipyridyl disulfide and triphenylphosphine | researchgate.net |

| 4-bromo-N-methylbenzylamine (4-BNMA) | Incorporates a bromine atom, creating a distinct isotopic pattern for easy identification in MS. | EDC | nih.govresearchgate.net |

| N-methyl-2-phenylethanamine (MPEA) | Adds a phenyl group to improve retention in reversed-phase chromatography. | EDC | nih.gov |

| Dansyl Ethylenediamine | Attaches a highly fluorescent dansyl group for sensitive fluorescence detection. | Not specified | thermofisher.com |

| N,N-Diethylethylenediamine | Introduces a tertiary amine for charge inversion and improved positive mode ionization. | HATU/HOAt | nih.gov |

This table is interactive and can be sorted by column.

The efficiency of the derivatization reaction is critical for accurate and reproducible quantification. Therefore, reaction conditions must be carefully optimized to ensure a complete and consistent conversion of the analyte. patsnap.com Key parameters that require optimization include the concentration of the derivatization reagent and coupling agent, reaction temperature, and reaction time. nih.gov

A systematic approach is often used, where each parameter is varied while others are held constant to determine the optimal conditions that maximize the yield of the derivatized product. For example, a study optimizing the derivatization of succinic acid with 4-BNMA and EDC evaluated multiple time points at different temperatures to find the ideal balance for reaction completion. nih.gov

Table 2: Illustrative Optimization of Derivatization Conditions (Based on Succinic Acid Model)

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Temperature | Room Temp (~22°C) | 37°C | 60°C | 60°C |

| Reaction Time | 15 min | 30 min | 45 min | 45 min |

| Reagent Ratio (Reagent:Analyte) | 10:1 | 50:1 | 100:1 | 100:1 |

This table presents a conceptual model for optimizing derivatization parameters, based on findings for similar compounds. nih.gov The optimal conditions maximize the analytical signal of the derivatized product.

Chromatographic Separation Techniques

Effective chromatographic separation is essential to isolate this compound and its metabolites from complex biological matrices, ensuring accurate quantification without interference. Given the polar nature of the compound, liquid chromatography is the preferred technique. libretexts.orgnih.gov

The development of a robust LC method involves the systematic optimization of several parameters to achieve good peak shape, resolution, and analysis time. molnar-institute.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for such compounds. molnar-institute.com

A typical method development workflow includes:

Column Selection: C8 and C18 columns are common starting points. For polar compounds, columns with polar end-capping or different stationary phases like ether-linked phenyl may provide better retention and peak shape. nih.govchemrevlett.com

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. chemrevlett.com The choice of buffer and its pH is critical for controlling the ionization state of the carboxylic acid. nih.gov

Elution Mode: An initial gradient elution, where the proportion of the organic solvent is increased over time, is often used to screen for the optimal separation conditions before refining the method with a faster gradient or an isocratic elution. molnar-institute.com

Other Parameters: Column temperature and flow rate are also adjusted to fine-tune the separation and improve peak resolution and symmetry. mdpi.com

Table 3: Representative LC Method Parameters for Analysis of Quinoline (B57606) Carboxylic Acids

| Parameter | Condition | Rationale / Comment | Reference |

| Column | C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard reversed-phase columns suitable for a wide range of polarities. | chemrevlett.com |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.3 | Acidic pH suppresses ionization of the carboxylic acid group, increasing retention. | chemrevlett.com |

| Mobile Phase B | Acetonitrile/Methanol (B129727) mixture | Common organic modifiers for adjusting elution strength. | chemrevlett.com |

| Elution | Gradient | Allows for the separation of compounds with a range of polarities. | molnar-institute.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. | mdpi.com |

| Column Temperature | 25 - 40°C | Higher temperatures can improve peak shape and reduce viscosity. | chemrevlett.commdpi.com |

| Detection | UV at 220 nm or MS | Wavelength selected based on analyte's UV absorbance; MS for higher sensitivity and specificity. | chemrevlett.com |

This table provides a typical starting point for method development for a compound like this compound, based on methods developed for structurally related molecules.

For challenging separations, particularly with highly polar carboxylic acids that are poorly retained even after initial optimization, more advanced chromatographic strategies can be employed.

Ion-Suppression Chromatography: This is the most straightforward approach to improve the retention of acidic compounds in RP-LC. By adjusting the mobile phase pH to be at least two units below the pKa of the carboxylic acid, the molecule exists predominantly in its neutral, protonated form. nih.gov This less polar form interacts more strongly with the nonpolar stationary phase, leading to increased retention. nih.gov

Ion-Pair Chromatography: If ion suppression is insufficient, an ion-pairing reagent can be added to the mobile phase. nih.gov These reagents, such as a quaternary alkylammonium salt, have a charged head group that pairs with the ionized carboxylate and a nonpolar tail that interacts with the stationary phase. This process forms a neutral, retained complex, significantly improving the retention of the analyte. nih.gov

Alternative Stationary Phases: The use of stationary phases other than standard C18 can provide alternative selectivity. Polar-embedded or polar-endcapped columns are designed to work well with highly aqueous mobile phases and can offer better retention and peak shape for polar analytes like this compound. nih.gov

Compound Glossary

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for the identification and quantification of this compound and its derivatives. Its high sensitivity and specificity allow for the detection of trace amounts of the analyte in complex mixtures.

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound, allowing for the generation of intact molecular ions. When coupled with tandem mass spectrometry (MS/MS), detailed structural information can be obtained through collision-induced dissociation (CID).

A key fragmentation pathway for protonated isoquinoline-3-carboxamides involves the formation of the protonated isoquinoline-3-carboxylic acid as a stable product ion. acs.orgnih.gov The fragmentation of this ion is then initiated. The primary fragmentation route for carboxylic acids is the neutral loss of carbon dioxide (CO2; 44 Da) or the loss of the entire carboxylic acid group (COOH; 45 Da). libretexts.org For the protonated this compound, the following fragmentation pathways are plausible:

Loss of H₂O (18 Da): This can occur from the carboxylic acid group.

Loss of CO (28 Da): Decarbonylation is a common fragmentation pathway for aromatic carboxylic acids.

Loss of CO₂ (44 Da): Decarboxylation to form a 6-fluoroisoquinoline (B87247) cation.

Loss of HCOOH (46 Da): Loss of the formic acid molecule.

The fluorine substituent on the isoquinoline (B145761) ring is generally stable and less likely to be lost in the initial fragmentation stages. The fragmentation of the isoquinoline ring system itself can lead to the loss of small neutral molecules like HCN. researchgate.net

Table 1: Predicted ESI-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted m/z |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O (18.01) | M - 17.00 |

| [M+H]⁺ | [M+H - CO]⁺ | CO (27.99) | M - 26.98 |

| [M+H]⁺ | [M+H - CO₂]⁺ | CO₂ (43.99) | M - 42.98 |

| [M+H]⁺ | [M+H - HCOOH]⁺ | HCOOH (46.01) | M - 45.00 |

Note: The exact m/z values would depend on the elemental composition and isotopic distribution.

The study of the collision-induced dissociation of various substituted isoquinoline-3-carboxamides has shown an interesting and unusual fragmentation behavior. acs.orgnih.gov For instance, the CID of protonated N-[(1-chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine leads to the formation of the protonated isoquinoline-3-carboxylic acid through the loss of methyleneamine and a subsequent reversible water addition in the gas phase. acs.orgnih.gov This highlights the stability of the isoquinoline-3-carboxylic acid structure under MS/MS conditions.

Isotope-Coded Derivatization for Quantification

For accurate and sensitive quantification of this compound, especially in complex biological matrices, isotope-coded derivatization (ICD) coupled with LC-MS is a powerful strategy. nih.govresearchgate.net This technique involves labeling the target analyte with a reagent that exists in two isotopic forms: a "light" version and a "heavy" version. nih.gov

The underlying principle of ICD is that the light and heavy derivatizing agents are chemically identical, and thus the derivatization reaction proceeds with the same efficiency for both forms. nih.gov The resulting derivatized analytes are also chemically identical and will co-elute during liquid chromatography. However, they will have a distinct mass difference that is easily resolved by the mass spectrometer.

For this compound, the carboxylic acid functional group is the target for derivatization. Several reagents are available for the derivatization of carboxylic acids, which can be adapted for an isotope-coding strategy. acs.orgnih.gov A common approach is to use a reagent that introduces a permanently charged moiety, enhancing ionization efficiency in ESI-MS, along with an isotopic label.

An example of a suitable derivatization strategy could involve the use of an isotope-coded p-dimethylaminophenacyl (DmPA) bromide reagent. acs.org This reagent reacts with the carboxylic acid to form a DmPA ester. The reagent can be synthesized with a light (e.g., ¹²C) and a heavy (e.g., ¹³C) isotopic composition.

The quantification process would typically involve the following steps:

Sample Preparation: The sample containing the unknown amount of this compound is derivatized with the "light" version of the derivatizing reagent.

Internal Standard Preparation: A known amount of a this compound standard is derivatized with the "heavy" version of the reagent. This serves as the internal standard.

Mixing: The "light" derivatized sample and the "heavy" derivatized internal standard are mixed in a 1:1 ratio.

LC-MS Analysis: The mixture is analyzed by LC-MS. The light and heavy derivatives will co-elute, and their respective peak areas are measured from the extracted ion chromatograms.

Quantification: The concentration of the analyte in the original sample is calculated by comparing the peak area of the light derivative to that of the heavy internal standard.

Table 2: Example of Isotope-Coded Derivatization for this compound

| Component | Derivatizing Reagent | Resulting Mass | Role |

| This compound (Analyte) | "Light" Reagent (e.g., ¹²C-DmPA) | M + mass of light tag | Analyte Signal |

| This compound (Standard) | "Heavy" Reagent (e.g., ¹³C-DmPA) | M + mass of heavy tag | Internal Standard |

The key advantage of this method is that any variations in sample processing, chromatographic retention time, and ionization efficiency will affect both the light and heavy derivatives equally, leading to highly accurate and precise quantification. nih.gov This approach effectively minimizes matrix effects, which can be a significant challenge in the analysis of biological samples. nih.gov

Future Research Perspectives and Unexplored Avenues for 6 Fluoroisoquinoline 3 Carboxylic Acid

Development of Novel Synthetic Pathways

While classical methods for isoquinoline (B145761) synthesis like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are well-established, future research will aim to develop more efficient, sustainable, and versatile synthetic routes for 6-Fluoroisoquinoline-3-carboxylic acid and its analogs. rsc.orgmdpi.com These new methodologies are crucial for creating diverse chemical libraries for high-throughput screening.

Potential future directions include:

Modern Catalytic Systems: Employing novel catalysts, such as nanoporous isopolyoxomolybdates, can facilitate greener and faster chemical reactions, offering high yields in environmentally friendly solvents like water. scielo.org.mx

C-H Activation: Direct C-H bond activation and functionalization represent a powerful strategy for modifying the isoquinoline core without the need for pre-functionalized starting materials. This approach allows for the late-stage introduction of various substituents, increasing molecular diversity.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. This technology could be instrumental in the large-scale production of lead compounds for preclinical and clinical studies.

Multicomponent Reactions (MCRs): Designing novel MCRs that assemble the this compound scaffold in a single step from simple precursors would significantly improve synthetic efficiency. Ultrasound-assisted MCRs have already shown promise for generating bioactive molecules with higher yields than conventional methods. nih.gov

| Synthetic Strategy | Potential Advantages |

| Novel Catalysis | Green chemistry, high yields, shorter reaction times. scielo.org.mx |

| C-H Activation | High atom economy, late-stage functionalization. |

| Flow Chemistry | Scalability, improved safety, precise reaction control. |

| Multicomponent Reactions | High efficiency, molecular diversity, reduced waste. nih.gov |

Exploration of Additional Biological Targets and Mechanisms

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to activities such as anticancer, antimicrobial, and enzyme inhibition. nih.gov While derivatives have been explored as inhibitors of targets like histone deacetylases (HDACs) and HIV-1 integrase, many potential applications remain uncharted. nih.govmdpi.com

Unexplored avenues for investigation:

Kinase Inhibition: Many kinases beyond those already studied could be potential targets. A systematic screening against a broad panel of kinases could uncover novel inhibitors for diseases like cancer or inflammatory disorders. researchgate.netnih.gov The development of selective Aurora A kinase inhibitors from related quinazoline (B50416) scaffolds highlights the potential for identifying specific targets. researchgate.netnih.gov

Neurodegenerative Diseases: The role of isoquinoline alkaloids in neurological processes suggests that derivatives of this compound could be investigated for activity against targets implicated in Alzheimer's disease (e.g., beta-secretase, tau protein aggregation) or Parkinson's disease.

Metabolic Disorders: Exploring the effect of these compounds on enzymes involved in metabolic pathways could lead to new treatments for conditions like diabetes or obesity.

Antiparasitic and Antiviral Activity: Beyond HIV, the scaffold could be tested against a wider range of viruses and parasites, which are often addressed by nitrogen-containing heterocyclic compounds.

Application of Advanced Computational Techniques (e.g., AI-driven drug discovery)

The integration of artificial intelligence (AI) and other computational methods is set to revolutionize the discovery and development of drugs based on the this compound scaffold. These techniques can significantly reduce the time and cost associated with traditional drug discovery by analyzing vast datasets and predicting molecular properties. mdpi.com

Key applications include:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel protein targets for which this compound derivatives might show high affinity. drugpatentwatch.comnih.gov

Generative AI for Molecular Design: Generative AI models can design entirely new molecules with optimized properties for efficacy, safety, and pharmacokinetics before they are synthesized. drugpatentwatch.com This allows for the creation of "designer drugs" with pre-determined characteristics. drugpatentwatch.com

Predictive Modeling (ADME/Tox): Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) approaches, can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of virtual compounds. nih.govnih.gov This in silico screening helps prioritize candidates with favorable drug-like properties for synthesis, minimizing costly experimental failures. drugpatentwatch.com

Molecular Docking and Simulation: Advanced computational simulations can elucidate the binding modes of these compounds within their target proteins, providing insights into structure-activity relationships (SAR) and guiding further optimization. nih.gov

| Computational Technique | Application in Drug Discovery |

| Machine Learning | Target identification, ADME/Tox prediction, QSAR analysis. mdpi.comnih.gov |

| Generative AI | De novo design of novel molecules with optimized properties. drugpatentwatch.com |

| Molecular Docking | Predicting binding affinity and interaction modes with target proteins. nih.gov |

| Knowledge Graphs | Linking genes, diseases, and drugs to find new therapeutic opportunities. drugpatentwatch.com |

Rational Design of Next-Generation Isoquinoline-Based Scaffolds

Building upon the core structure of this compound, rational design strategies can be employed to create next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Promising design strategies include:

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small molecular fragments to identify those that bind to a biological target. researchoutreach.org These "hit" fragments can then be grown or merged to create more potent lead compounds. A "merging by design" methodology has proven effective for developing highly potent isoquinoline-based kinase inhibitors. researchoutreach.org

Molecular Hybridization: This strategy involves combining the this compound core with other known pharmacophores to create hybrid molecules. nih.gov This can lead to compounds with dual-targeting capabilities or improved activity profiles. For example, fusing a pyrrole (B145914) ring to the isoquinoline scaffold has yielded potent cytotoxic agents. rsc.org

Scaffold Hopping and Bioisosterism: These techniques involve replacing the isoquinoline core or its substituents with structurally different groups that maintain similar biological activity. This can be used to optimize physicochemical properties, circumvent existing patents, or discover novel chemical series.

Fused Heterocyclic Systems: Exploring the synthesis of fused polycyclic structures incorporating the 6-fluoroisoquinoline (B87247) moiety, such as pyrrolo[2,1-a]isoquinolines, can lead to structurally complex and diverse molecules with unique biological activities, including potent cytotoxicity against tumor cells. rsc.org

Q & A

Q. What are the common synthetic routes for 6-Fluoroisoquinoline-3-carboxylic acid, and what are the critical reaction conditions to optimize yield?

Synthesis typically involves multi-step reactions starting from fluorinated precursors. For example, methyl 7-fluoroisoquinoline-3-carboxylate can undergo hydrolysis followed by acidification to yield the target compound . Critical conditions include:

- Catalysts : Acidic or basic catalysts (e.g., HCl, NaOH) for hydrolysis.

- Temperature : Controlled reflux to maintain reaction efficiency.

- Purification : Column chromatography or recrystallization to isolate the carboxylic acid derivative.

Key challenges include minimizing side reactions (e.g., decarboxylation) and ensuring high purity, which requires strict control of stoichiometry and reaction time .

Q. How does the fluorine substitution at the 6-position influence the compound’s physicochemical properties and biological activity?

The fluorine atom enhances:

- Electron-withdrawing effects : Increases electrophilicity at the 3-carboxylic acid group, improving reactivity in coupling reactions.

- Binding affinity : Fluorine’s small size and high electronegativity strengthen interactions with biological targets (e.g., enzymes in bacterial or cancer cells) .

- Metabolic stability : Fluorination reduces susceptibility to oxidative degradation, extending half-life in biological systems .

Advanced Research Questions

Q. When designing experiments to assess the antibacterial efficacy of this compound derivatives, how should researchers account for discrepancies in bioactivity data across bacterial strains?

- Strain-specific assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to evaluate spectrum breadth.

- Mechanistic studies : Use enzyme inhibition assays (e.g., topoisomerase II inhibition) to correlate activity with target engagement .